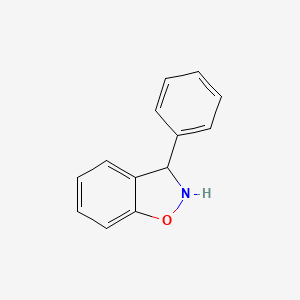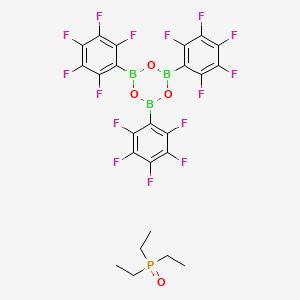![molecular formula C12H18OSn B12546737 Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane CAS No. 145025-01-0](/img/structure/B12546737.png)
Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane is an organotin compound characterized by the presence of a tin atom bonded to a phenyl group and a prop-2-en-1-yloxy group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane typically involves the reaction of trimethyltin chloride with 2-[(prop-2-en-1-yl)oxy]phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The phenyl and prop-2-en-1-yloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Organotin oxides.
Reduction: Tin(II) derivatives.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its organotin moiety can interact with cellular components, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
Trimethyl{2-[(prop-2-yn-1-yloxy)]phenyl}stannane: Similar structure but with a prop-2-yn-1-yloxy group.
Trimethyl{2-[(prop-2-en-1-yloxy)]phenyl}silane: Contains a silicon atom instead of tin.
Trimethyl{2-[(prop-2-en-1-yloxy)]phenyl}germane: Contains a germanium atom instead of tin.
Uniqueness
Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane is unique due to its specific organotin structure, which imparts distinct chemical reactivity and potential biological activity. The presence of the tin atom allows for unique coordination chemistry and interactions with various molecular targets, distinguishing it from its silicon and germanium analogs.
Properties
CAS No. |
145025-01-0 |
|---|---|
Molecular Formula |
C12H18OSn |
Molecular Weight |
296.98 g/mol |
IUPAC Name |
trimethyl-(2-prop-2-enoxyphenyl)stannane |
InChI |
InChI=1S/C9H9O.3CH3.Sn/c1-2-8-10-9-6-4-3-5-7-9;;;;/h2-6H,1,8H2;3*1H3; |
InChI Key |
YJGXSTOOWNMVEX-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC=C1OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid](/img/structure/B12546656.png)
![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)

![Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]-](/img/structure/B12546663.png)
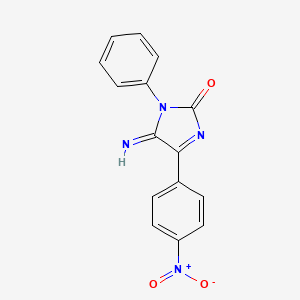
![2-({[3,5-Bis(trifluoromethyl)phenyl]methoxy}methyl)-2-phenylpiperidine](/img/structure/B12546671.png)
![Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]-](/img/structure/B12546676.png)
![Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone](/img/structure/B12546690.png)

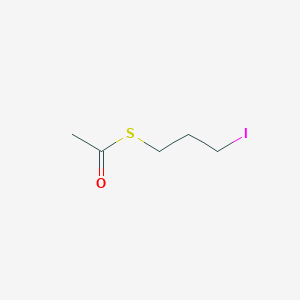
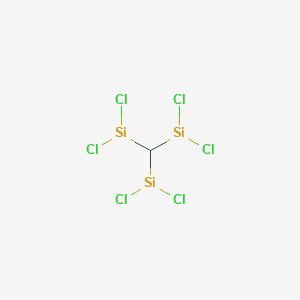
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline](/img/structure/B12546726.png)
